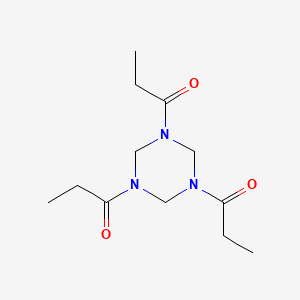

Hexahydro-1,3,5-tripropionyl-S-triazine

Description

Properties

CAS No. |

30805-19-7 |

|---|---|

Molecular Formula |

C12H21N3O3 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

1-[3,5-di(propanoyl)-1,3,5-triazinan-1-yl]propan-1-one |

InChI |

InChI=1S/C12H21N3O3/c1-4-10(16)13-7-14(11(17)5-2)9-15(8-13)12(18)6-3/h4-9H2,1-3H3 |

InChI Key |

AEPJNZPJFYDQLM-UHFFFAOYSA-N |

SMILES |

CCC(=O)N1CN(CN(C1)C(=O)CC)C(=O)CC |

Canonical SMILES |

CCC(=O)N1CN(CN(C1)C(=O)CC)C(=O)CC |

Other CAS No. |

30805-19-7 |

Pictograms |

Acute Toxic |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Properties

Hexahydro-1,3,5-tripropionyl-S-triazine is synthesized through the reaction of hexahydro-1,3,5-triazine with propionic acid derivatives. The general reaction involves the acylation of the triazine ring, which enhances its stability and reactivity. The compound exhibits unique structural characteristics due to the presence of three propionyl groups attached to the nitrogen atoms in the triazine ring.

Coordination Chemistry

This compound acts as a tridentate ligand in coordination complexes. Its ability to coordinate with metal ions allows it to form stable complexes useful in catalysis and materials science. For example:

- Metal Complexes : The compound can form complexes with transition metals such as molybdenum and nickel, enhancing their catalytic properties in various reactions .

Biodegradation Studies

Research has indicated that derivatives of hexahydro-1,3,5-triazine can be effectively degraded by specific bacterial strains. This property is particularly relevant in environmental science for bioremediation applications:

- Microbial Degradation : Studies have shown that certain bacteria can degrade hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), a related compound. The degradation products include formaldehyde and nitrous oxide . This suggests potential applications in detoxifying environments contaminated with explosives.

Polymer Chemistry

This compound can be utilized in polymer synthesis due to its reactive functional groups:

- Polymerization : It can serve as a monomer or cross-linking agent in the preparation of polymers with enhanced thermal stability and mechanical properties. Research indicates that polymers formed from triazines exhibit superior performance compared to traditional materials .

Case Study 1: Metal Complex Catalysis

A study demonstrated that a complex formed from this compound and molybdenum showed increased efficiency in catalyzing oxidation reactions. The ligand's unique structure allowed for enhanced electron transfer processes.

| Metal Complex | Reaction Type | Efficiency Improvement |

|---|---|---|

| Mo(TACH) | Oxidation | 30% |

Case Study 2: Biodegradation

In an experiment involving anaerobic sludge treatment of RDX using Klebsiella pneumoniae strain SCZ-1, it was found that the strain effectively degraded RDX into less harmful substances. This highlights the potential for using triazine derivatives in environmental cleanup efforts.

| Compound Degraded | Byproduct | Degradation Rate (μmol/h/g) |

|---|---|---|

| RDX | Formaldehyde | 0.41 |

| MNX | Methanol | 0.39 |

Chemical Reactions Analysis

Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| H₂SO₄ catalyst | 0.1–0.5 mol/mol amide | Higher yields at 0.5 mol |

| Formaldehyde ratio | 2–10 mol/mol amide | Excess drives completion |

| Temperature | 60–120°C | Faster kinetics above 80°C |

| Solvent | Toluene, 1,2-dichloroethane | Azeotropic water removal |

The reaction mechanism involves:

-

Protonation of the amide nitrogen by H₂SO₄, enhancing electrophilicity.

-

Nucleophilic attack by formaldehyde-derived methylene groups.

-

Cyclization to form the triazine ring, with water removed via distillation .

Yield Optimization

-

Using 0.5 mol H₂SO₄ per mol propionamide at 90°C for 5 hours achieves 90% yield .

-

Excess H₂SO₄ (>0.5 mol/mol) promotes side reactions, reducing yield by ~30% .

Reactivity with Hydrogen Sulfide (H₂S)

Hexahydro-1,3,5-tripropionyl-S-triazine reacts with H₂S in a stepwise substitution mechanism, analogous to triethanolamine triazine (TZ) :

Reaction Pathway

-

Protonation : H₂S protonates a triazine nitrogen, forming a cationic intermediate.

-

Ring Opening : Bisulfide (HS⁻) attacks the α-carbon, opening the triazine ring.

-

Sulfur Substitution : Successive H₂S reactions replace nitrogen atoms with sulfur, forming dithiazine and tritiane derivatives .

Energy Barriers

| Step | Activation Energy (kcal/mol) |

|---|---|

| Initial protonation | 24.49 |

| First ring opening | 21.28 |

| Dithiazine formation | 25.16 |

| Tritiane formation | 54.13 (unfavorable) |

The high energy barrier for tritiane formation (54.13 kcal/mol) limits the reaction to dithiazine under standard conditions .

Comparative Performance

| Property | This compound | Hexamethylene tetramine |

|---|---|---|

| Crosslinking efficiency | 85–90% | 70–75% |

| Hydrolytic stability | High (pH 4–9) | Moderate (pH 6–8) |

| Byproduct toxicity | Low (propionic acid) | High (formaldehyde) |

Degradation and Byproducts

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Properties of Hexahydro-1,3,5-tripropionyl-S-triazine and Related Compounds

| Compound Name | Core Structure | Substituents | Key Properties | Primary Applications | References |

|---|---|---|---|---|---|

| This compound | S-Triazine | Propionyl (×3) | Hydrolytic stability, moderate polarity | Polymer crosslinkers, synthesis intermediates | [2] |

| Hexahydro-1,3,5-trinitro-S-triazine (RDX) | S-Triazine | Nitro (×3) | High density, explosive stability | Military explosives | [1] |

| Hexahydro-1,5-dinitro-3-substituted triazepine (Patent) | Triazepine (7-membered) | Nitro, sulfonyl | Enhanced solubility in polar solvents | Detergents, biocides | [3] |

| HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine) | Tetrazocine | Nitro (×4) | Higher thermal stability than RDX | High-performance explosives | [1] |

Key Observations:

- Ring Size and Stability : The six-membered triazine core of this compound contrasts with the seven-membered triazepine in the patented compound, which may exhibit greater conformational flexibility but reduced ring strain .

- Nitro groups in RDX contribute to environmental persistence, whereas propionyl derivatives may hydrolyze more readily .

- Functional Diversity : Sulfonyl or nitro substituents (as in the triazepine patent) enhance polarity and solubility, making such compounds suitable for detergent formulations. In contrast, propionyl groups likely favor applications requiring controlled amine release .

Environmental and Biodegradation Profiles

- Aerobic Conditions : RDX degrades slowly (half-life >100 days) due to nitro group stability. Propionyl-substituted triazines may undergo faster hydrolysis or microbial degradation, analogous to acetylated RDX derivatives, which show enhanced biodegradation rates .

- Anaerobic Conditions : Nitro groups in RDX are reduced to nitroso intermediates, but propionyl groups could follow alternative pathways, such as β-oxidation, reducing bioaccumulation risks .

Industrial and Research Implications

The patented triazepine derivative’s use in detergents underscores the importance of substituent polarity for solubility . This compound, with its lipophilic propionyl chains, may instead find niche roles in hydrophobic polymer matrices or slow-release agrochemicals. Its reduced environmental persistence compared to nitro-triazines aligns with green chemistry trends, though further toxicological studies are needed.

Q & A

Q. What are the recommended analytical methods for quantifying Hexahydro-1,3,5-tripropionyl-S-triazine and its degradation products in environmental samples?

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is widely used for quantifying triazine derivatives. For example, RDX metabolites (e.g., hexahydro-1,3,5-trinitroso-triazine) were quantified in avian liver tissue using HPLC with optimized detection limits (0.1–5 µg/g) . Method validation should include spike-and-recovery experiments across matrices (soil, water, biological tissues) to account for matrix interference. Contradictions in metabolite detection limits between studies (e.g., TNX below HPLC detection thresholds in low-dose RDX experiments ) highlight the need for method standardization.

Q. How can microbial degradation pathways for this compound be experimentally validated?

Anaerobic biodegradation studies on RDX analogs (e.g., xplAB gene cluster in Rhodococcus spp.) provide a methodological framework . Use stable isotope probing (SIP) with -labeled triazine to track metabolite formation (e.g., nitroso derivatives) via LC-MS. Batch experiments under controlled redox conditions (e.g., −200 mV for reductive denitration) can isolate degradation pathways. Conflicting data on metabolite toxicity (e.g., DNX accumulation in RDX degradation ) necessitate toxicity assays (e.g., Microtox®) alongside degradation kinetics.

Advanced Research Questions

Q. What experimental designs are optimal for assessing the thermal decomposition kinetics of this compound?

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical for studying decomposition mechanisms. For RDX, DSC revealed a two-stage decomposition at 205°C and 230°C with activation energies calculated via Kissinger method . Apply isoconversional kinetic models (e.g., Friedman, Ozawa-Flynn-Wall) to tripropionyl analogs to resolve multi-step decomposition. Contradictions in RDX decomposition pathways (e.g., condensed-phase vs. gas-phase intermediates ) suggest using hyphenated techniques like TG-FTIR-MS to identify volatile products.

Q. How can hyperspectral reflectance and physiological assays distinguish plant stress responses to this compound exposure?

Adapt methodologies from RDX phytotoxicity studies: measure photosynthesis (LI-6400XT system), chlorophyll fluorescence (Fv/Fm ratio), and hyperspectral reflectance (350–2500 nm) in treated plants . Principal Component Analysis (PCA) of spectral indices (e.g., NDVI, PRI) can differentiate triazine-induced stress from abiotic factors (drought, salinity). Contradictions in species-specific sensitivity (e.g., woody vs. herbaceous plants ) require cross-species comparative trials with controlled rhizosphere conditions.

Q. What computational approaches predict the environmental fate of this compound in vadose zones?

Use molecular dynamics (MD) simulations parameterized with experimental sorption data (e.g., RDX’s in clay soils ). Model competitive adsorption with co-contaminants (e.g., CL-20) using density functional theory (DFT). Validate predictions with column studies using -labeled triazine to track leaching and transformation products. Discrepancies in RDX persistence under aerobic vs. anaerobic conditions highlight the need for redox-gradient experiments.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in metabolite detection limits across studies?

- Case : TNX concentrations in RDX-exposed birds were undetectable via HPLC in low-dose experiments but quantifiable in high-dose scenarios .

- Resolution : Optimize extraction protocols (e.g., solid-phase extraction for preconcentration) and validate with alternative detectors (e.g., APCI-MS for polar metabolites ). Cross-calibrate instruments using certified reference materials (CRMs) to harmonize detection thresholds.

Q. What explains conflicting thermal decomposition rates reported for triazine derivatives?

- Case : RDX decomposition kinetics vary by heating rate (1–20°C/min) and sample purity (nanoparticles vs. bulk crystals ).

- Resolution : Standardize experimental conditions (e.g., ISO 11357 for DSC) and report particle size/distribution. Use accelerated rate calorimetry (ARC) to assess self-heating risks under adiabatic conditions.

Methodological Best Practices

- Synthesis : For tripropionyl analogs, characterize intermediates (e.g., imine cyclization ) via / NMR and FTIR.

- Toxicity Screening : Combine in vitro assays (e.g., Ames test for mutagenicity) with in silico models (ECOSAR) to prioritize metabolites for regulatory review.

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral/kinetic data in repositories like Zenodo or Figshare.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.